Potency Advantage in Reserpine-Induced Ptosis Reversal: Target Compound vs. N-Methyl and Chain-Extended Analogs
In a mouse reserpine-induced blepharoptosis reversal model (intraperitoneal administration of the hydrochloride salt), N,N-dimethyl-3-cyclohexyl-3-phenylpropylamine demonstrated significant reversal activity at a dose of 0.5 mg/kg [1]. In contrast, the N-monomethyl analog (N-methyl-3-cyclohexyl-3-phenylpropylamine) required a 20-fold higher dose of 10 mg/kg to achieve comparable activity, while the chain-extended analog (4-cyclohexyl-4-phenyl-N,N-dimethylbutylamine) was active only at 50 mg/kg—a 100-fold higher dose [1]. This establishes a clear rank-order potency advantage for the target compound's specific N,N-dimethyl propylamine configuration.
| Evidence Dimension | Minimum effective dose for reversal of reserpine-induced ptosis in mice (i.p., hydrochloride salt) |
|---|---|
| Target Compound Data | 0.5 mg/kg |
| Comparator Or Baseline | N-methyl-3-cyclohexyl-3-phenylpropylamine (10 mg/kg); 4-cyclohexyl-4-phenyl-N,N-dimethylbutylamine (50 mg/kg) |
| Quantified Difference | 20-fold more potent than N-methyl analog; 100-fold more potent than chain-extended analog |
| Conditions | Mouse reserpine-induced blepharoptosis reversal model; intraperitoneal injection of hydrochloride salt in aqueous solution. |
Why This Matters
This in vivo potency gradient demonstrates that the N,N-dimethyl substitution pattern on the 3-carbon propyl chain is essential for maximal antidepressant-like activity; procurement of the specific compound rather than a methylated or chain-length variant is critical for achieving the lowest effective dose.
- [1] US3328249A, Process for counteracting depressive states, filed 1965, published 1967. (Lines 96-116, 150-156) View Source
